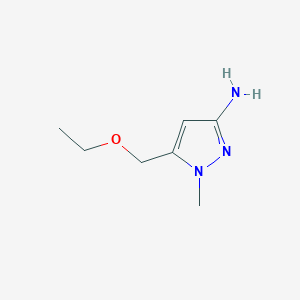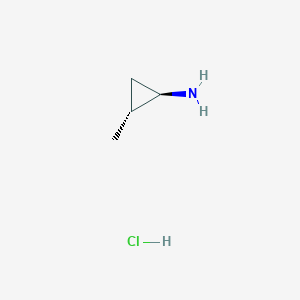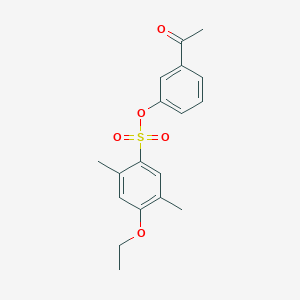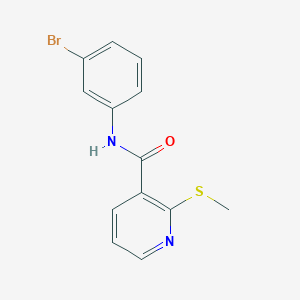
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in different fields, including medicine, agriculture, and material science.
科学研究应用
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in different fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also act by modulating the activity of certain receptors, such as the cannabinoid receptors, which are involved in pain perception.
Biochemical and physiological effects:
Studies have shown that 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain perception. It has also been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides.
实验室实验的优点和局限性
One of the main advantages of using 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential to be used as a lead compound for the development of new drugs with specific properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the development of new pesticides based on this compound for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new methods for the synthesis of this compound with higher yields and purity.
Conclusion:
In conclusion, 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in different fields, including medicine, agriculture, and material science. Although the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, anti-fungal, and anti-bacterial properties. Further studies are needed to fully understand the potential of this compound and to develop new drugs and pesticides based on it.
合成方法
The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been reported in various scientific literature. One of the most common methods is the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl chloroacetate in the presence of triethylamine. Another method involves the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate in the presence of sodium hydride. The yield of the synthesis reaction varies depending on the method used.
属性
IUPAC Name |
5-(ethoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)9-10(6)2/h4H,3,5H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRJHFMVWLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)
![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)
![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)
